molecular formula C15H16N2O2 B4869459 N-[2-(4-methylphenoxy)ethyl]nicotinamide

N-[2-(4-methylphenoxy)ethyl]nicotinamide

Cat. No.: B4869459
M. Wt: 256.30 g/mol
InChI Key: YMQURYDQOGBCGT-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenoxy)ethyl]nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a 2-(4-methylphenoxy)ethyl group. Nicotinamide derivatives are pharmacologically significant due to their role in cellular metabolism and enzyme interactions (e.g., NAD+/NADH pathways). The 4-methylphenoxyethyl moiety may enhance lipophilicity and modulate bioactivity, as seen in similar compounds .

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-12-4-6-14(7-5-12)19-10-9-17-15(18)13-3-2-8-16-11-13/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQURYDQOGBCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity References
This compound Nicotinamide 4-Methylphenoxyethyl Theoretical: Enzyme modulation
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide Nicotinamide 4-Fluorophenoxy, thiophen-2-yl ethyl Anti-inflammatory, metabolic stability
N-[2-(4-Methylphenoxy)ethyl]acetamide Acetamide 4-Methylphenoxyethyl Antimicrobial research
N-[2-(4-Propylphenoxy)ethyl]acetamide Acetamide 4-Propylphenoxyethyl Medicinal chemistry potential
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide Nicotinamide Sulfamoyl, tetrahydrothiophen-3-yloxy Enzyme inhibition, anticancer
2-ethoxy-N-(4-methoxyphenyl)nicotinamide Nicotinamide Ethoxy, 4-methoxyphenyl Unspecified bioactivity

Key Findings

Core Structure Impact :

  • Nicotinamide derivatives (e.g., and ) often exhibit enhanced metabolic stability and target specificity compared to acetamide analogs (e.g., ) due to the pyridine ring’s electronic properties .
  • Substitution of acetamide with nicotinamide may improve binding to enzymes like phosphodiesterases (PDEs) or kinases .

Substituent Effects: Fluorine: The 4-fluorophenoxy group in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide increases lipophilicity and metabolic stability, enhancing anti-inflammatory activity . Methyl vs. Propyl: N-[2-(4-Methylphenoxy)ethyl]acetamide and its propyl-substituted analog () demonstrate that larger alkyl groups (e.g., propyl) may reduce solubility but improve receptor affinity . Sulfamoyl and Thiophene: The addition of sulfamoyl and tetrahydrothiophen-3-yloxy groups () introduces enzyme inhibition and anticancer properties, highlighting the role of heterocyclic moieties .

Functional Group Synergy: Compounds combining phenoxyethyl chains with thiophene () or sulfamoyl groups () show multi-target activities, suggesting that this compound could be optimized by introducing similar groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-methylphenoxy)ethyl]nicotinamide
Reactant of Route 2
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N-[2-(4-methylphenoxy)ethyl]nicotinamide

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